N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide
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Overview
Description
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a dichlorophenyl group and a butanamide moiety linked to a dioxidotetrahydrothiophenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The butanamide moiety is then attached via amide bond formation, and the final step involves the incorporation of the dioxidotetrahydrothiophenyl group under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the dioxidotetrahydrothiophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require further experimental validation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
- 2-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid
Uniqueness
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to explore new properties and functionalities.
Properties
Molecular Formula |
C19H21Cl2NO4S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C19H21Cl2NO4S/c1-2-3-19(23)22(14-8-9-27(24,25)12-14)11-15-5-7-18(26-15)16-10-13(20)4-6-17(16)21/h4-7,10,14H,2-3,8-9,11-12H2,1H3 |
InChI Key |
WHSMQBSOEALKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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